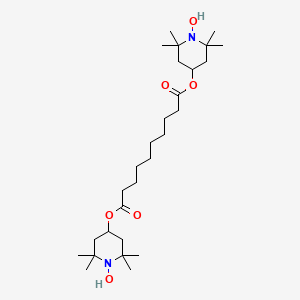
Bis-(tetramethyl hydroxypiperidinyl) sebacate
Cat. No. B1251038
Key on ui cas rn:
30538-92-2
M. Wt: 512.7 g/mol
InChI Key: SXPLGYBFGPYAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05574163
Procedure details


To a 300 ml three-necked flask fitted with a stirrer, nitrogen inlet, thermometer, condenser and Dean-Stark trap is added 34.45 g (0.2 mol) of 1-oxyl-2,2,6,6-tetramethylpiperidin-4-ol, 23.0 g (0.1 mol) of dimethyl sebacate and 110 ml of heptane. The reaction mixture is heated to reflux to dry the contents of the flask and 15 ml of slightly turbid distillate is removed from the Dean-Stark trap. The mixture is cooled to about 75° C. and 0.5 g of tetraisopropyl orthotitanate and 15 ml of heptane is added to the flask. The mixture is heated to reflux and heating at reflux temperature 100°-105° C. is continued for 24 hours with methanol being collected in the Dean-Stark trap. Water (5 ml) is added and heating is continued till all or most of the water is removed. The reaction mixture is allowed to cool slightly, is filtered and washed with heptane. Orange crystals form on standing and are collected by filtration, and washed with heptane. The orange crystalline product melts at 99°-101° C.



Identifiers


|
REACTION_CXSMILES
|
[OH:1][N:2]1[C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([OH:10])[CH2:4][C:3]1([CH3:12])[CH3:11].[C:13]([O:27]C)(=O)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([O:24][CH3:25])=[O:23]>CCCCCCC>[C:22]([O:24][CH:25]1[CH2:6][C:7]([CH3:9])([CH3:8])[N:2]([OH:1])[C:3]([CH3:12])([CH3:11])[CH2:4]1)(=[O:23])[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][C:13]([O:10][CH:5]1[CH2:6][C:7]([CH3:8])([CH3:9])[N:2]([OH:1])[C:3]([CH3:12])([CH3:11])[CH2:4]1)=[O:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34.45 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(CC(CC1(C)C)O)(C)C
|
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCC(=O)OC)(=O)OC
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 300 ml three-necked flask fitted with a stirrer, nitrogen inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to dry the contents of the flask and 15 ml of slightly turbid distillate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed from the Dean-Stark trap
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
0.5 g of tetraisopropyl orthotitanate and 15 ml of heptane is added to the flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature 100°-105° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected in the Dean-Stark trap
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (5 ml) is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool slightly
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Orange crystals form on standing
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
are collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with heptane
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCCCC(=O)OC1CC(N(C(C1)(C)C)O)(C)C)(=O)OC1CC(N(C(C1)(C)C)O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
